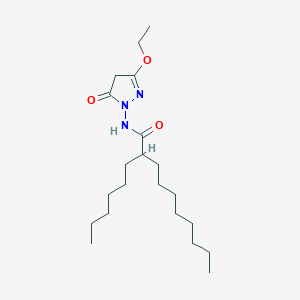![molecular formula C9H6ClNO3 B12893909 2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12893909.png)
2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a hydroxymethyl group and a carbonyl chloride group attached to the benzoxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with a suitable aldehyde or ketone, followed by chlorination to introduce the carbonyl chloride group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher throughput. The use of advanced catalytic systems, such as magnetically recoverable catalysts, has also been explored to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl chloride group can be reduced to form the corresponding alcohol.
Substitution: The carbonyl chloride group can participate in nucleophilic substitution reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbonyl chloride group under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)benzo[d]oxazole-5-carbonyl chloride.
Reduction: Formation of 2-(Hydroxymethyl)benzo[d]oxazole-5-methanol.
Substitution: Formation of various amides, esters, and thioesters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism by which 2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The presence of the carbonyl chloride group allows it to form covalent bonds with nucleophilic sites on target molecules, thereby altering their function. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that contribute to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antimicrobial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-(Carboxymethyl)benzo[d]oxazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride is unique due to the presence of both a hydroxymethyl group and a carbonyl chloride group. This combination allows for a diverse range of chemical reactions and applications. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis, while its potential bioactivity opens up possibilities for medicinal applications .
Propiedades
Fórmula molecular |
C9H6ClNO3 |
|---|---|
Peso molecular |
211.60 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-1,3-benzoxazole-5-carbonyl chloride |
InChI |
InChI=1S/C9H6ClNO3/c10-9(13)5-1-2-7-6(3-5)11-8(4-12)14-7/h1-3,12H,4H2 |
Clave InChI |
XZRFZMWGHGPBDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)Cl)N=C(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



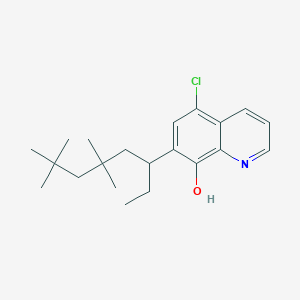

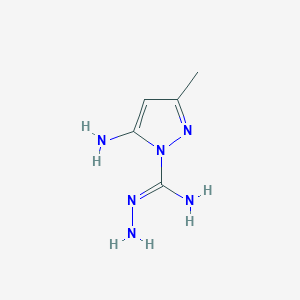
![(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine](/img/structure/B12893844.png)
![2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12893847.png)
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl]butanedinitrile](/img/structure/B12893848.png)
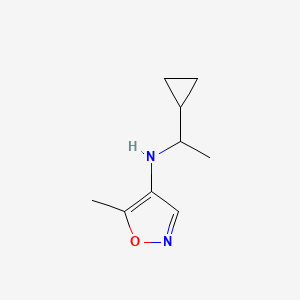
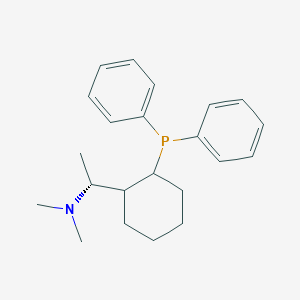
![3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione](/img/structure/B12893865.png)
![Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate](/img/structure/B12893876.png)
![6,6'-Disulfanediylbis(benzo[d]oxazol-2(3H)-one)](/img/structure/B12893884.png)

